molecular formula C15H17FN2O4 B6205069 tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate CAS No. 1923406-36-3

tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate

Cat. No.: B6205069
CAS No.: 1923406-36-3
M. Wt: 308.3
InChI Key:
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Description

tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted isoindoline moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate typically involves the following steps:

    Formation of the Isoindoline Moiety: The isoindoline moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Carbamate Formation: The final step involves the reaction of the fluoro-substituted isoindoline with tert-butyl chloroformate and an appropriate amine under mild conditions to form the carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
  • Evaluated for its ability to modulate specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The fluoro-substituted isoindoline moiety can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in binding to active sites or altering the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • tert-butyl N-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)ethyl]carbamate
  • tert-butyl N-[2-(4-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate

Uniqueness:

  • The presence of the fluoro group in tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
  • Compared to its chloro-substituted analog, the fluoro compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.

Properties

CAS No.

1923406-36-3

Molecular Formula

C15H17FN2O4

Molecular Weight

308.3

Purity

95

Origin of Product

United States

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